PEG-3 Oleyl ether carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

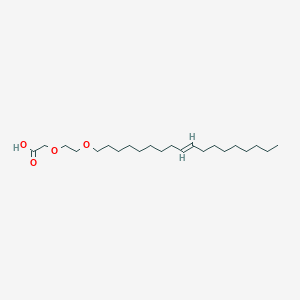

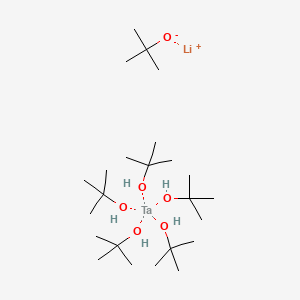

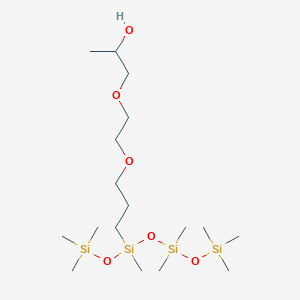

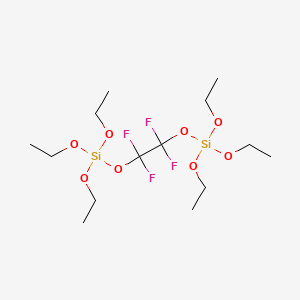

PEG-3 Oleyl ether carboxylic acid is synthesized through the reaction of oleyl alcohol with ethylene oxide. This process involves the addition of ethylene oxide to oleyl alcohol under controlled conditions to produce this compound.Molecular Structure Analysis

The molecular formula of this compound is C22H42O4. It is an organic compound that is widely used in the research industry.Chemical Reactions Analysis

This compound is a non-ionic surfactant that is known for its exceptional properties. It is derived from oleyl alcohol and ethylene oxide.Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H42O4, with a molecular weight of 370.6 g/mol. It is a clear, viscous liquid that has a mild odor.Scientific Research Applications

Synthesis and Surface Modification

The study by Zdyrko, Varshney, and Luzinov (2004) investigates the grafting of carboxylic acid end-functionalized PEG chains of different molecular weights onto surfaces, leading to PEG brushes with high grafting density and exceptional surface smoothness. This process is significant for creating surfaces with tailored properties, such as hydrophilicity and biocompatibility, relevant for biomedical and sensor applications (Zdyrko, Varshney, & Luzinov, 2004).

Biosensor Development

Vasylieva et al. (2011) report the use of PEG derivatives for immobilizing enzymes on microelectrode biosensors. The use of poly(ethylene glycol) diglycidyl ether (PEGDE) allows for the creation of biosensors with high sensitivity and stability, suitable for monitoring biological processes in vivo. This demonstrates the utility of PEG derivatives in developing medical diagnostic tools and devices (Vasylieva et al., 2011).

Polymer Degradation and Environmental Applications

Kawai's research (2001) on microbial degradation of polyethers, including PEG, highlights the environmental impact of these materials and their potential for biodegradation. Understanding the metabolic pathways of PEG degradation by bacteria can inform the development of biodegradable polymers and environmental cleanup strategies (Kawai, 2001).

Drug Delivery Systems

Fu, Fiegel, and Hanes (2004) synthesized biodegradable poly(ether-anhydrides) incorporating PEG for advanced drug delivery applications. The incorporation of PEG into these polymers aims to improve their biocompatibility and efficiency in delivering therapeutic agents, showcasing PEG's role in enhancing the performance of biomaterials (Fu, Fiegel, & Hanes, 2004).

Photoluminescence and Material Science

Yan, Yao, and Wang (2006) developed rare earth/inorganic/polymeric hybrid materials using PEG as a functional bridge precursor. These materials exhibit significant photoluminescence properties, making them suitable for applications in optoelectronics and sensing. The covalent linkages between the organic and inorganic components mediated by PEG derivatives enable the creation of novel materials with tailored optical properties (Yan, Yao, & Wang, 2006).

Mechanism of Action

Due to their multifunctional properties, PEGs are used both as such and/or in the form of nonionic derivatives in the formulation of cosmetics and medical products . They can penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes .

Safety and Hazards

Future Directions

The performances of PEG ethers and esters as penetration enhancer are discussed according to the referenced literature underlining the influences of the physicochemical properties of surfactants . The dynamic increase in the production of non-ionic surfactants is related to the increased demand for raw materials for the production of liquid detergents, where ethoxylates are proved to be the most suitable .

properties

IUPAC Name |

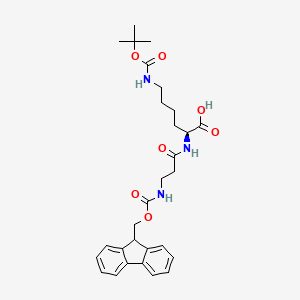

2-[2-[(E)-octadec-9-enoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIBLRPAPGKKQC-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57635-48-0 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-[(9Z)-9-octadecen-1-yloxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-[(9Z)-9-octadecen-1-yloxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![49,50,51,52,53,54,55,56-Octapropoxycalix[8]arene](/img/structure/B1495500.png)

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B1495510.png)

![1-[(1R,2S)-1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B1495514.png)